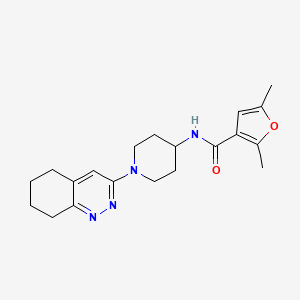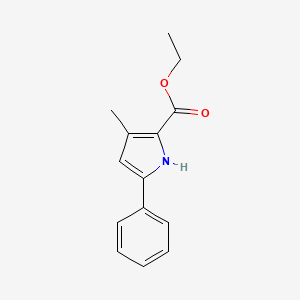
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate and similar compounds often involves various tactical approaches . For instance, one method involves an Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides .Molecular Structure Analysis
The InChI code for Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is 1S/C14H15NO2/c1-3-17-14 (16)13-10 (2)9-12 (15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application : Pyrrole containing analogs, such as Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate, are considered as a potential source of biologically active compounds . They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Method of Application : The structure–activity relationship studies have been discussed along with their therapeutic applications . Various diversely functionalized pyrroles were synthesized under catalyst-free condition by using ionic liquid .
- Results : Some molecules as the main components of the market and clinical trials have also been discussed .
Lipid-Lowering Effects
- Field : Pharmacology .
- Application : Ethyl 2-Phenacyl-3-aryl-1H-pyrrole-4-carboxylate, a compound similar to Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate, has been studied for its lipid-lowering effects .
- Method of Application : The exact method of application or experimental procedures are not specified in the source .
- Results : Compounds demonstrated a marked reduction on the triglyceride content of the aorta with one compound also demonstrating a 39% reduction in the cholesterol content .
Safety And Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
The future directions for research on Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate and similar compounds could involve further exploration of their diverse therapeutic potential . This could include more in-depth studies on their synthesis, structure-activity relationships, and mechanisms of action.
properties
IUPAC Name |
ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)13-10(2)9-12(15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGPGCCMAZJHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)
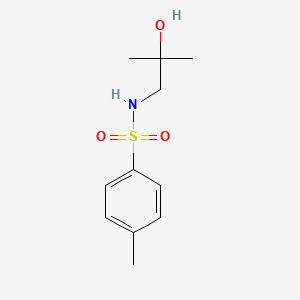
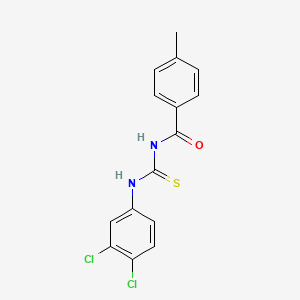
![4-Tert-butyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2911612.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2911613.png)
![N-[(5Z)-1-methyl-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxoimidazol-2-yl]acetamide](/img/structure/B2911616.png)
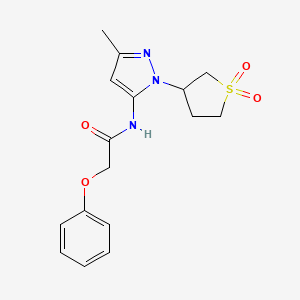
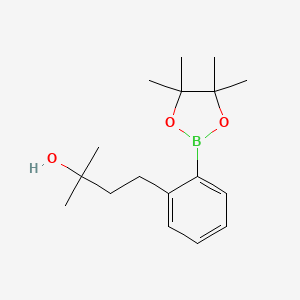
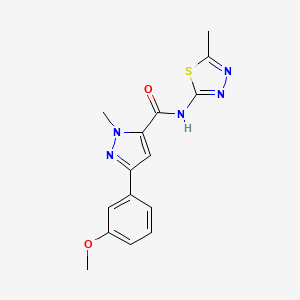
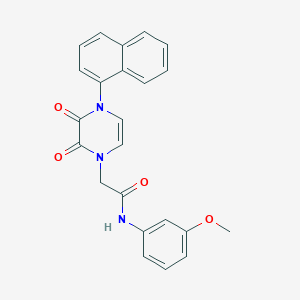
![2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2911622.png)
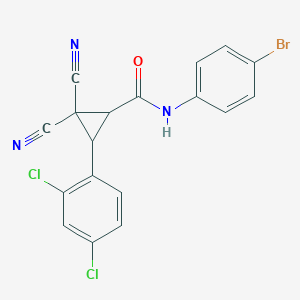
![N-(3-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2911625.png)
